Structural Differentiation: Benzyl-Spacer Imino Architecture Versus Direct Phenyl Imino Analogs
The target compound (CAS 692738-15-1) incorporates a benzyl (methylene) spacer between the imino nitrogen at position-2 and the 3-chloro-4-methoxyphenyl ring, a feature absent in the most widely studied comparator 3-phenyl-2-(phenylimino)thiazolidin-4-one (CAS 790-04-5), which bears a directly attached phenyl ring at the imino position [1]. A second key comparator, 2-((4-chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one (CAS 219554-81-1), shares the same molecular formula (C₁₇H₁₅ClN₂O₂S, MW 346.83) but arranges substituents differently: chloro is at the 4-position of a directly attached phenyl imino group at position-2, and the methoxybenzyl group is at position-5 rather than being integrated into the imino substituent . These regioisomeric arrangements are expected to produce distinct conformational preferences, hydrogen-bonding capacities, and steric profiles at biological targets. No published head-to-head biological comparison of these compounds exists.
| Evidence Dimension | Substituent connectivity and regioisomerism |
|---|---|
| Target Compound Data | 2-(3-chloro-4-methoxybenzyl)imino substituent at position-2; phenyl at N-3 position; unsubstituted at C-5 |
| Comparator Or Baseline | CAS 790-04-5: 2-(phenyl)imino at position-2, phenyl at N-3, unsubstituted at C-5. CAS 219554-81-1: 2-(4-chlorophenyl)imino at position-2, unsubstituted N-3, 4-methoxybenzyl at C-5 |
| Quantified Difference | Regioisomeric substitution pattern; benzyl spacer vs. direct phenyl attachment; different distribution of chloro and methoxy groups across the scaffold |
| Conditions | Structural comparison based on chemical structure; no comparative biological assay data available |
Why This Matters
The benzyl spacer introduces conformational flexibility and altered electronic character at the imino pharmacophore, making this compound a structurally distinct chemical probe that cannot be replaced by direct phenyl imino analogs without risking divergent target engagement.
- [1] IAEA INIS Repository. Synthesis, crystal structure and biological evaluation of 5-arylidine derivatives of 3-phenyl-2-(phenylimino)thiazolidin-4-one. Record RN:49025182. https://inis.iaea.org/search/searchsinglerecord.aspx?recordsFor=SingleRecord&RN=49025182 View Source
